ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate
Description
Ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,2,1-ij]quinoline core fused with a piperidine ring. The molecule is substituted with a sulfonyl group at position 8 of the pyrroloquinoline moiety and an ethyl ester at position 4 of the piperidine ring. Its molecular complexity arises from the tetracyclic scaffold, which combines rigidity (from the fused bicyclic system) and flexibility (from the piperidine ring). This structure is synthesized via sulfonation of the pyrroloquinoline precursor followed by coupling with piperidine-4-carboxylate derivatives, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
ethyl 1-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-2-26-19(23)13-5-8-20(9-6-13)27(24,25)16-11-14-3-4-17(22)21-10-7-15(12-16)18(14)21/h11-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPHOBIVDBRXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate typically involves multi-step processes. It begins with the preparation of the core pyrroloquinoline structure, followed by the introduction of the sulfonyl and piperidine groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing optimized reaction conditions to maximize efficiency. Methods such as high-pressure liquid chromatography (HPLC) may be employed for purification, ensuring the final product meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized under controlled conditions to modify its functional groups.
Reduction: : Reduction reactions may be utilized to alter the oxidation state of the compound, affecting its reactivity.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce new functional groups, tailoring the compound for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases to facilitate substitution reactions. Reaction conditions must be carefully optimized to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinoline derivatives, while substitution reactions can produce a wide array of functionalized compounds.
Scientific Research Applications
Ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate finds applications in multiple scientific domains:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: : Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects can vary depending on its application. Generally, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The compound's unique structure allows it to engage in diverse interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs with Pyrrolo[3,2,1-ij]quinoline Cores
Compounds sharing the pyrrolo[3,2,1-ij]quinoline core but differing in substituents include:
Key Observations :
- Sulfonyl vs. Acetyl Groups : Sulfonyl substituents (as in the target compound) enhance solubility in polar solvents compared to acetyl derivatives, which are more lipophilic .
- Ester Position : The ethyl ester at piperidine C4 (target compound) may confer better metabolic stability than C3-substituted analogs due to reduced steric hindrance near the ester linkage .
Compounds with Related Bicyclic Cores
Naphthyridine Derivatives
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate () shares a piperidine-ester moiety but replaces the pyrroloquinoline core with a naphthyridine system.
- Molecular Weight : 227.14 g/mol
- This may decrease binding affinity to hydrophobic targets compared to the target compound .
Pyrido[3,4-d]pyrimidin-4(3H)-ones
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones () feature a pyrimidine ring fused to pyridine.
- However, the absence of a sulfonyl group reduces electrophilic character compared to the target compound .
Functional Group Analogs
Piperidine Esters
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate () contains a pyrazolo-pyridine core with a piperidine-linked ester.
- Molecular Weight : ~503.61 g/mol
- Comparison : The pyrazole ring introduces aromaticity, which may improve rigidity and target selectivity but reduce conformational flexibility compared to the target compound’s bicyclic system .
Amide Derivatives
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide () replaces the sulfonyl-piperidine group with a propionamide.
- Key Difference : Amides exhibit stronger hydrogen-bonding capacity but lower chemical stability under acidic conditions compared to sulfonates .
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (), the target compound shows moderate similarity (>60%) to analogs like 8-acetyl-pyrroloquinolines but lower similarity (<40%) to naphthyridines. This aligns with bioactivity clustering trends, where structural similarity correlates with shared protein targets .
Biological Activity
Ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a piperidine ring and a pyrroloquinoline moiety. The presence of the sulfonyl group enhances its pharmacological properties. The molecular formula is with a molecular weight of approximately 318.38 g/mol.
Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities, including:
- Anticancer Activity : Many pyrroloquinoline derivatives have shown promising results against various cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .
- Antimicrobial Properties : Sulfonamide compounds are known for their antimicrobial activity. The sulfonyl moiety in this compound may enhance its ability to inhibit bacterial growth by interfering with folate synthesis pathways .
Anticancer Activity
A study evaluated the anticancer potential of similar pyrroloquinoline derivatives against several human cancer cell lines. The findings revealed that compounds with structural similarities to this compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM against HeLa and A375 cell lines .
Antimicrobial Activity
In vitro tests demonstrated that related compounds exhibited bacteriostatic effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the range of 15–50 µg/mL for various bacterial strains, suggesting effective antimicrobial properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the piperidine or pyrroloquinoline moieties can significantly influence biological activity. For instance:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased anticancer potency |
| Variation in alkyl chain length | Altered antimicrobial efficacy |
| Changes in functional groups | Modulation of apoptosis pathways |
These findings suggest that careful optimization of the compound's structure could enhance its therapeutic potential.
Case Studies
- Case Study on Anticancer Efficacy : A recent study published in the Journal of Medicinal Chemistry reported on a series of pyrrolopyridine derivatives where one compound showed an IC50 value lower than 10 µM against the MCF7 breast cancer cell line. This highlights the potential efficacy of structurally related compounds in targeting cancer cells effectively .
- Antimicrobial Testing : In another study focusing on sulfonamide derivatives, it was found that modifications similar to those present in this compound resulted in enhanced activity against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Sulfonylation : Introducing the sulfonyl group to the pyrroloquinoline core under anhydrous conditions (e.g., using DCM as a solvent at 0–5°C to minimize side reactions).
- Piperidine-ester coupling : Reacting the sulfonylated intermediate with ethyl piperidine-4-carboxylate via nucleophilic substitution, often catalyzed by triethylamine to enhance reactivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) ensures >95% purity. Reaction yields (~40–60%) are optimized by controlling temperature (20–25°C for coupling) and stoichiometric ratios (1:1.2 for sulfonyl chloride to amine). HPLC and ¹H/¹³C NMR confirm structural integrity .
Q. Which structural features of this compound are critical for its biological activity?
- Methodological Answer : Key pharmacophores include:
- Sulfonamide group : Enhances binding to enzyme active sites (e.g., carbonic anhydrase inhibitors) via hydrogen bonding and electrostatic interactions.
- Quinoline moiety : Imparts planar aromaticity for intercalation or stacking with biological targets (e.g., DNA topoisomerases).
- Piperidine-4-carboxylate ester : Modulates lipophilicity and bioavailability. Substituent effects (e.g., ethyl ester vs. methyl) are systematically tested via SAR studies to balance metabolic stability and membrane permeability .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., quinoline aromatic protons at δ 7.8–8.2 ppm) and confirms ester carbonyl signals (δ ~170 ppm).
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% required for in vitro assays).
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 460–470) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding poses against targets (e.g., kinases or GPCRs). The sulfonamide group often anchors to catalytic residues (e.g., Zn²⁺ in metalloenzymes).
- MD simulations : GROMACS or AMBER simulate stability of ligand-target complexes (100-ns trajectories, RMSD <2.0 Å indicates stable binding).
- ADMET prediction : SwissADME evaluates logP (<5), PSA (<140 Ų), and CYP450 metabolism to prioritize analogs .
Q. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Assay validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum concentration).
- Impurity analysis : LC-MS identifies byproducts (e.g., hydrolyzed ester) that may interfere with activity.
- Dose-response curves : Use 8–12 concentration points (triplicate measurements) to minimize variability. Statistical tools (e.g., GraphPad Prism) calculate Hill slopes to confirm mechanism consistency .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Ester prodrug modification : Replace ethyl ester with pivaloyloxymethyl (POM) to enhance oral bioavailability.
- Salt formation : Hydrochloride salts improve aqueous solubility (test via shake-flask method).
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation). Structural shielding (e.g., fluorine substitution) reduces clearance .
Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy (disappearance of S=O stretch at ~1370 cm⁻¹).
- Isotope labeling : Use ³⁵S-labeled sulfonyl chloride to trace incorporation efficiency (autoradiography or scintillation counting).
- DFT calculations : Gaussian 09 models transition states (e.g., sulfonamide bond formation) to identify rate-limiting steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
